molecular formula C25H21NO5 B13710986 Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate

Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate

Cat. No.: B13710986
M. Wt: 415.4 g/mol
InChI Key: MZKVDBSOGYZKJC-UHFFFAOYSA-N
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Description

Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two benzyloxy groups attached to the phenyl ring, which is further connected to the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions to form the isoxazole ring . The benzyloxy groups are introduced through benzylation reactions using benzyl bromide and a suitable base.

Industrial Production Methods: Industrial production of this compound may employ microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous as it reduces reaction times and energy consumption . Additionally, catalyst-free and metal-free synthetic routes are preferred to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups or the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Benzyl bromide with a base like sodium hydride (NaH).

Major Products:

Scientific Research Applications

Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to alterations in cellular pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

  • Methyl 3-(benzyloxy)isoxazole-5-carboxylate
  • Methyl 5-phenylisoxazole-3-carboxylate
  • Benzyl 2-phenyloxazole-4-carboxylate

Comparison: Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate is unique due to the presence of two benzyloxy groups, which can enhance its biological activity and solubility compared to similar compounds. The additional benzyloxy groups may also provide more sites for chemical modifications, allowing for the synthesis of a wider range of derivatives with potential therapeutic applications .

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

methyl 5-[2,4-bis(phenylmethoxy)phenyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C25H21NO5/c1-28-25(27)22-15-24(31-26-22)21-13-12-20(29-16-18-8-4-2-5-9-18)14-23(21)30-17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3

InChI Key

MZKVDBSOGYZKJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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